N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic small molecule characterized by a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and a fluorinated phenylacetamide moiety. The indole-oxadiazole scaffold is linked via a methylene group to the acetamide side chain, which terminates in a 4-fluorophenyl substituent. This compound is part of a broader class of indole-oxadiazole hybrids investigated for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c1-2-5-20-24-25-21(28-20)18-12-14-6-3-4-7-17(14)26(18)13-19(27)23-16-10-8-15(22)9-11-16/h3-4,6-12H,2,5,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVBXIDTJMNLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the fluorophenyl group. Common synthetic routes include:
Formation of the Indole Core: This step often involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Oxadiazole Ring: The oxadiazole ring is usually synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Fluorophenyl Group: This step can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. Research indicates that derivatives of oxadiazole can induce apoptosis in cancer cells and inhibit angiogenesis, making this compound a candidate for further investigation in oncology .
Antimicrobial Properties
The indole and oxadiazole structures are associated with antimicrobial activity. Preliminary tests have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains. This suggests its potential use in developing new antibiotics .
Neuropharmacological Effects
Indoles are often studied for their effects on the central nervous system (CNS). The compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. Studies are ongoing to evaluate its efficacy and mechanism of action in neuropharmacology .
Anti-inflammatory Activity
Research has indicated that compounds containing oxadiazole rings can exhibit anti-inflammatory properties. This could make N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide a candidate for treating inflammatory diseases through modulation of inflammatory pathways .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
The structural and functional attributes of N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can be contextualized by comparing it to analogous derivatives reported in the literature. Key comparisons focus on substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Aromatic Ring
Key Insights :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound offers a balance between steric bulk and electronic effects, contrasting with the stronger EWG 4-chlorophenyl in compound 4d, which may enhance cytotoxicity but reduce solubility .
Oxadiazole Ring Modifications
Key Insights :
- Aromatic vs. Aliphatic Substituents : Benzofuran-oxadiazole hybrids () exhibit antimicrobial activity, suggesting that aromatic substituents on oxadiazole may favor interactions with microbial enzymes .
Key Insights :
- The absence of direct activity data for the target compound necessitates extrapolation from structural analogs.
Spectroscopic Confirmation :
Biological Activity
N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 4-fluorophenyl group and a 1H-indole moiety linked through an acetamide group to a 1,3,4-oxadiazole. The presence of these functional groups is significant as they contribute to the compound's biological properties.
Chemical Formula : C₁₅H₁₈FN₃O₂
Molecular Weight : 293.32 g/mol
SMILES Notation : FC1=CC=C(C=C1)C2=NN=CO2
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-oxadiazole exhibit broad-spectrum antimicrobial activities. Specifically, compounds containing the oxadiazole ring have shown efficacy against various fungi and bacteria. For instance, studies have reported that oxadiazole derivatives can inhibit the growth of pathogens such as Candida albicans and Escherichia coli .
Anticancer Activity
The indole and oxadiazole moieties are known for their anticancer properties. A study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It could influence pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.
Study 1: Antimicrobial Efficacy
In a comprehensive study focusing on the antimicrobial properties of oxadiazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of approximately 12 μM .
Study 2: Cytotoxicity Against Cancer Cells
Another research investigation assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 15 μM against MCF-7 (breast cancer) cells. The study confirmed that this compound induced apoptosis through caspase activation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Indole Core Functionalization : Introduce substituents to the indole scaffold using N-alkylation or acylation reactions. For example, the 1H-indol-1-yl group can be functionalized with a chlorobenzoyl moiety via nucleophilic substitution .
Oxadiazole Ring Formation : Cyclize a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole ring .
Acetamide Coupling : React the functionalized indole-oxadiazole intermediate with 4-fluorophenylamine using carbodiimide coupling agents (e.g., DCC or EDCI) to form the final acetamide .
- Validation : Confirm purity and structure via melting point analysis, H/C-NMR, and HRMS, as demonstrated for structurally analogous indole derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H-NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, fluorophenyl protons at δ 7.0–7.5 ppm). C-NMR confirms carbonyl groups (e.g., acetamide C=O at ~168 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy within ±2 ppm) .
- FT-IR : Detects functional groups like C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?
- Design Strategy :
Substituent Variation : Modify the 4-fluorophenyl group (e.g., replace F with Cl, NO₂, or pyridinyl) to assess electronic effects on Bcl-2/Mcl-1 protein binding .
Oxadiazole Optimization : Test alkyl chain lengths (e.g., propyl vs. pentyl) to balance lipophilicity and cellular permeability .
Indole Modifications : Introduce methyl or methoxy groups at the 5-position to enhance π-π stacking with hydrophobic protein pockets .
- Biological Assays : Use apoptosis assays (e.g., Annexin V staining) and protein binding studies (surface plasmon resonance) to quantify potency .
Q. What computational methods predict the compound’s interaction with Bcl-2/Mcl-1 anti-apoptotic proteins?
- Approach :
Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses. The oxadiazole and indole moieties likely occupy the BH3 domain hydrophobic groove .
MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen bond occupancy .
QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values from cytotoxicity assays .
Q. How can crystallography resolve contradictions in reported binding affinities?
- Crystallographic Workflow :
Co-crystallization : Grow crystals of the compound bound to Bcl-2/Mcl-1 using vapor diffusion.
Data Collection : Resolve structures to ≤2.0 Å resolution (synchrotron X-ray sources preferred) .
Electron Density Analysis : Validate ligand orientation and identify key interactions (e.g., fluorophenyl-F with Arg88 in Mcl-1) .
Methodological Considerations
Q. How to address low yields in the final coupling step?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings if amide bond formation fails .
- Solvent Optimization : Use DMF or THF with 4Å molecular sieves to minimize hydrolysis of activated intermediates .
Q. What in vitro models are suitable for evaluating metabolic stability?
- Protocol :
Hepatic Microsomes : Incubate the compound with rat/human liver microsomes (37°C, NADPH regeneration system).
LC-MS Analysis : Quantify parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported IC₅₀ values across cell lines?
- Resolution :
- Standardize Assays : Use identical cell lines (e.g., MCF-7, HeLa) and incubation times (48–72 hours).
- Control for Efflux Pumps : Include verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
